N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide
Description
N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring, a brominated thiophene, and a sulfonamide group
Properties
IUPAC Name |
N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S2/c1-9-6-12(20-13(9)14)21(18,19)15(3)7-11-4-5-16(8-11)10(2)17/h6,11H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBGKHHRNRVEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N(C)CC2CCN(C2)C(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-acetyl-3-aminopropane, under acidic or basic conditions.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the pyrrolidine derivative is coupled with the brominated thiophene-sulfonamide intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to reduce reaction times and improve selectivity.
Purification: Implementing advanced purification techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, leading to debromination under reductive conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Debrominated Thiophene Derivatives: From reduction reactions.
Substituted Thiophene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group, which is known to interact with enzyme active sites.
Receptor Binding: May bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Diagnostic Agents: Used in the development of diagnostic tools due to its unique structural properties.
Industry
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The brominated thiophene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[(1-acetylpyrrolidin-3-yl)methyl]-5-chloro-N,4-dimethylthiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
N-[(1-acetylpyrrolidin-3-yl)methyl]-5-fluoro-N,4-dimethylthiophene-2-sulfonamide: Contains a fluorine atom instead of bromine.
Uniqueness
Bromine Atom: The presence of a bromine atom in N-[(1-acetylpyrrolidin-3-yl)methyl]-5-bromo-N,4-dimethylthiophene-2-sulfonamide provides unique reactivity and binding properties compared to its chloro and fluoro analogs.
Sulfonamide Group: The sulfonamide group enhances its potential as an enzyme inhibitor and its overall bioactivity.
This compound’s unique structural features and reactivity make it a valuable molecule in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
